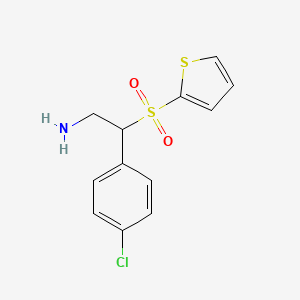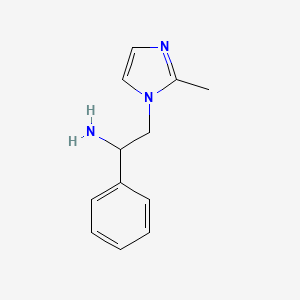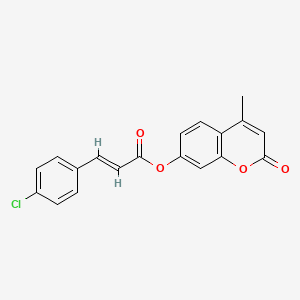
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)-: is a complex organic compound that features a benzene ring, an ethanamine group, a chlorine atom, and a thienylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- typically involves multiple steps, starting with the preparation of the thienylsulfonyl group and its subsequent attachment to the benzeneethanamine backbone. Common synthetic routes include:
Formation of Thienylsulfonyl Chloride: This involves the reaction of thiophene with chlorosulfonic acid to form thienylsulfonyl chloride.
Attachment to Benzeneethanamine: The thienylsulfonyl chloride is then reacted with 4-chloro-benzeneethanamine under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzeneethanamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Phenethylamine: A simpler analog with a similar benzeneethanamine structure but lacking the thienylsulfonyl and chlorine groups.
Benzeneethanamine, 4-chloro-2,5-dimethoxy-α-methyl-: Another derivative with different substituents on the benzene ring.
Uniqueness
Benzeneethanamine, 4-chloro-beta-(2-thienylsulfonyl)- is unique due to the presence of both the thienylsulfonyl and chlorine groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
927991-19-3 |
|---|---|
Fórmula molecular |
C12H12ClNO2S2 |
Peso molecular |
301.8 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2-thiophen-2-ylsulfonylethanamine |
InChI |
InChI=1S/C12H12ClNO2S2/c13-10-5-3-9(4-6-10)11(8-14)18(15,16)12-2-1-7-17-12/h1-7,11H,8,14H2 |
Clave InChI |
VLFNNCBRKAUAPH-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)S(=O)(=O)C(CN)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Piperazine, 1-[[4-(2-methylpropoxy)phenyl]methyl]-](/img/structure/B12121154.png)
![ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B12121156.png)

![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(benzyloxy)benzamide](/img/structure/B12121190.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B12121204.png)
![3-methyl-N-propyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12121218.png)
![(2Z)-1-phenyl-2-(3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-7(8H)-ylidene)ethanone](/img/structure/B12121229.png)
